3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE
Overview
Description
3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a pyrrolo[1,2-a]imidazole core with a 2,4-dichlorobenzoyl group attached, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzoyl group.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Pyrrole: A related heterocycle with diverse chemical and biological properties.
Uniqueness
3-(2,4-DICHLOROBENZOYL)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-2-AMINE stands out due to its unique combination of a pyrrolo[1,2-a]imidazole core and a dichlorobenzoyl group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(2,4-dichlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-7-3-4-8(9(15)6-7)12(19)11-13(16)17-10-2-1-5-18(10)11/h3-4,6H,1-2,5,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIZOVLWDAUGAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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